2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one
Description
(2S)-2-Amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one is a chiral ketone derivative featuring a piperidine ring substituted at the 2-position with a dimethylamino-methyl group. Its synthesis involves coupling chiral intermediates with protected piperidine derivatives, as exemplified by methods using tert-butoxycarbonyl (Boc)-protected amines and column chromatography purification .
Properties
Molecular Formula |
C13H27N3O |
|---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16-8-6-5-7-11(16)9-15(3)4/h10-12H,5-9,14H2,1-4H3/t11-,12?/m0/s1 |
InChI Key |
VMSUZKNSTJAMPL-PXYINDEMSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCCC[C@H]1CN(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CN(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-amino-2-methyl-1-propanol with formaldehyde and dimethylamine to form the intermediate compound, which is then cyclized to produce the piperidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Comparison of Key Analogs
Key Differences and Implications
Polarity and Solubility: The dimethylamino analog (C₁₃H₂₅N₃O) is more polar due to the tertiary amine, favoring aqueous solubility, whereas benzyl-substituted derivatives (e.g., C₂₁H₃₃N₃O) exhibit higher lipophilicity, enhancing blood-brain barrier penetration . The isopropyl(methyl)amino variant (C₁₅H₂₉N₃O) balances polarity and lipophilicity, making it suitable for oral bioavailability studies .
Receptor Interactions: Substitutions at the 3- or 4-positions of the piperidine ring alter steric hindrance and electronic effects. For instance, benzyl-cyclopropyl-amino groups (C₂₁H₃₃N₃O) may interact with hydrophobic pockets in chemokine receptors, similar to IL-8’s binding to CXCR1 .
Synthetic Accessibility: Boc-protected intermediates (e.g., (S)-3a, (R)-3a) are critical for chiral resolution in dimethylamino derivatives . Benzyl-substituted analogs require additional steps for cyclopropane or benzyl group incorporation, increasing synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
